Cas no 117-03-3 (9,10-Anthracenedione,1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-)

9,10-Anthracenedione,1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- structure
117-03-3 structure
Product Name:9,10-Anthracenedione,1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
CAS No:117-03-3
MF:C42H22N2O6
MW:650.633890628815
CID:147489
PubChem ID:8324
Update Time:2025-04-19

9,10-Anthracenedione,1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- Chemical and Physical Properties

Names and Identifiers

    • 9,10-Anthracenedione,1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
    • 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthryl)amino]anthraquinone
    • 1,5-bis[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione
    • 1,1'-(Anthraquinon-1,5-ylenediimino)dianthraquinone
    • 1,5-Bis((9,10-dihydro-9,10-dioxo-1-anthryl)amino)anthraquinone
    • 1,5-Bis-1'-anthrachinonylamino-anthrachinon
    • 1,5-Bis-1'-anthrachinonylamino-anthrachinon [Czech]
    • 1,5-Trianthrimid
    • 1,5-Trianthrimid [Czech]
    • 9,10-Anthracenedione, 1,5-bis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)-
    • BRN 2932200
    • 1,5-Bis(1-anthraquinonylamino)anthraquinone
    • 1,1'-[9,10-Dihydro-9,10-dioxoanthracene-1,5-diylbis(imino)]bis(9,10-anthraquinone)
    • DTXSID6059443
    • 117-03-3
    • SCHEMBL11306687
    • NS00023771
    • EINECS 204-167-2
    • ANTHRAQUINONE, 1,1'-(ANTHRAQUINON-1,5-YLENEDIIMINO)DI-
    • 9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
    • Inchi: 1S/C42H22N2O6/c45-37-21-9-1-3-11-23(21)39(47)33-25(37)13-5-17-29(33)43-31-19-7-15-27-35(31)41(49)28-16-8-20-32(36(28)42(27)50)44-30-18-6-14-26-34(30)40(48)24-12-4-2-10-22(24)38(26)46/h1-20,43-44H
    • InChI Key: DGJRQADQCOOLLL-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=C(C=2C(C2C=CC=C(C=21)NC1=CC=CC2C(C3C=CC=CC=3C(C1=2)=O)=O)=O)NC1=CC=CC2C(C3C=CC=CC=3C(C1=2)=O)=O

Computed Properties

  • Exact Mass: 650.14786
  • Monoisotopic Mass: 650.14778643g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 4
  • Complexity: 1330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 45
  • XLogP3: 8.9
  • Topological Polar Surface Area: 127Ų

Experimental Properties

  • Density: 1.2598 (rough estimate)
  • Boiling Point: 677.71°C (rough estimate)
  • Refractive Index: 1.4670 (estimate)
  • PSA: 126.48

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